
AdBrettPhos
Overview
Description
AdBrettPhos is a useful research compound. Its molecular formula is C43H61O2P and its molecular weight is 640.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known to be a phosphine ligand , which suggests that it likely interacts with metal ions in its target molecules.
Mode of Action
As a phosphine ligand, AdBrettPhos can form complexes with metal ions, aiding in metal-catalyzed reactions . The bulky di(1-adamantyl)phosphino fragment in its structure may provide steric hindrance, influencing the geometry and reactivity of the metal center in these complexes .
Result of Action
This compound primarily aids in metal-catalyzed reactions, leading to the formation of bioactive molecules . The exact molecular and cellular effects would depend on the specific reactions it is involved in.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of specific metal ions, the pH and temperature of the reaction environment, and the presence of other molecules that can interact with this compound .
Biological Activity
AdBrettPhos, a dialkylbiarylphosphine ligand, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the modulation of B-cell functions and its applications in palladium-catalyzed reactions. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its bulky structure, which enhances its effectiveness as a ligand in catalyzing various reactions involving palladium. The full chemical name is 1,1'-bis(2,4,6-trimethylphenyl)phosphine. Its unique steric and electronic properties allow for improved stabilization of palladium complexes during catalytic processes, leading to high yields and selectivity in synthetic applications .
Inhibition of B-cell Proliferation
Research indicates that this compound may inhibit B-cell proliferation by blocking Bruton’s tyrosine kinase (BTK) activity. This inhibition can be particularly beneficial in treating B-cell malignancies such as leukemia and lymphoma. The modulation of B-cell activity also presents potential therapeutic avenues for autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus .
Catalytic Applications Leading to Biologically Active Compounds
This compound serves as a catalyst in the synthesis of various biologically active molecules. The compounds produced through palladium-catalyzed reactions often include drug precursors. For example, it has been used effectively in C–N coupling reactions to generate aniline derivatives, which are vital in pharmaceutical development .
Comparison of Ligands in Catalytic Efficiency
The following table summarizes key features and catalytic efficiencies of various phosphine ligands compared to this compound:
Compound Name | Key Features | Unique Aspects |
---|---|---|
This compound | Bulky biaryl phosphine | High steric bulk enhances reactivity |
BrettPhos | Less steric hindrance | Lower catalytic efficiency |
RuPhos | Ruthenium-based ligand | Different metal-catalyzed reactions |
tBuBrettPhos | Tert-butyl substituted version | Different steric properties |
Diphenylphosphine | Simple diphenyl phosphine | Less bulky; lower catalytic efficiency |
Case Study 1: Selective Monoarylation
A study demonstrated the use of this compound in the selective monoarylation of ammonium triflate with aryl chlorides. The catalyst system allowed for efficient amination even with non-activated substrates, yielding primary anilines within 30 minutes at 80 °C. This protocol showcases the versatility and efficiency of this compound in synthesizing drug-like molecules .
Case Study 2: Fluorination Reactions
Another investigation highlighted the role of this compound in a palladium-catalyzed fluorination process. This method enabled the modification of biologically active compounds with minimal byproduct formation. The study reported that the use of this compound significantly enhanced reaction profiles compared to traditional methods .
Scientific Research Applications
Medicinal Chemistry Applications
AdBrettPhos has shown promising potential in the development of therapeutic agents, particularly in targeting B-cell malignancies and autoimmune diseases.
- B-cell Malignancies : Research indicates that this compound may inhibit B-cell proliferation by blocking Bruton's tyrosine kinase (BTK) activity. This suggests its potential as a therapeutic candidate for conditions like leukemia and lymphoma.
- Autoimmune Diseases : The modulation of B-cell activity through this compound could provide new treatment avenues for autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
Catalytic Applications
This compound is extensively utilized in palladium-catalyzed reactions due to its ability to enhance reaction efficiency and selectivity.
A. C–N Cross-Coupling Reactions
This compound has been instrumental in C–N cross-coupling reactions, which are crucial for synthesizing anilines and other nitrogen-containing compounds:
- Selective Monoarylation : A recent study demonstrated that a catalyst generated from β-methylnaphthyl palladium bromide and this compound effectively promotes the amination of non-activated aryl chlorides with ammonium triflate, yielding primary anilines within 30 minutes at 80 °C .
Reaction Type | Conditions | Yield (%) | References |
---|---|---|---|
Monoarylation | 80 °C, 30 min | High | |
Amidation | Various aryl bromides | Up to 83% |
B. C–O Cross-Coupling Reactions
This compound has also been applied in C–O cross-coupling reactions:
- Fluorination of Aryl Triflates : Studies have shown that this compound can facilitate the fluorination of aryl triflates derived from biologically active compounds under mild conditions with minimal byproducts .
Synthesis of Biologically Active Molecules
The compounds synthesized using this compound often include biologically active molecules that serve as precursors for pharmaceuticals and agrochemicals. For instance:
- Aniline Derivatives : The aniline derivatives produced through C–N coupling can be utilized in drug discovery and development .
- Agrochemicals : The versatility of this compound in catalyzing various coupling reactions allows for the synthesis of agrochemical intermediates, enhancing agricultural productivity.
Case Study 1: Palladium-Catalyzed Amidation
In a study focusing on the amidation of multi-heteroatom five-membered heterocycles, the use of this compound resulted in full conversion of starting materials with significant yields (up to 83%) when paired with suitable electrophiles . This highlights its effectiveness in complex synthetic pathways.
Case Study 2: Direct Monoarylation
Another notable application involved the direct synthesis of primary arylamines from aryl iodides and bromides using Cu-catalyzed amination methods facilitated by this compound. This method demonstrated high efficiency and selectivity, underscoring the ligand's utility in synthetic organic chemistry .
Q & A
Basic Research Questions
Q. What is the mechanistic role of AdBrettPhos in palladium-catalyzed C-N coupling reactions?
this compound acts as a sterically bulky, electron-rich phosphine ligand that stabilizes palladium intermediates during catalytic cycles. Its adamantyl groups create steric hindrance, accelerating reductive elimination—the bond-forming step in C-N coupling. The biphenyl backbone enhances electron density at the palladium center, facilitating oxidative addition of aryl halides. Researchers typically confirm this mechanism using kinetic studies, NMR spectroscopy to track intermediate species, and density functional theory (DFT) calculations .
Q. How does the molecular structure of this compound influence its catalytic performance?
The molecular structure (C₄₃H₆₁O₂P) includes two adamantyl groups, a dimethoxy-substituted biphenyl framework, and tri-isopropylphenyl substituents. These features contribute to:
- Steric bulk : Reduces unwanted side reactions (e.g., β-hydride elimination) by shielding the metal center.
- Electron-rich environment : Enhances oxidative addition rates for less reactive substrates like aryl chlorides. Researchers optimize ligand performance by comparing turnover numbers (TONs) and reaction yields with structurally similar ligands (e.g., tBuBrettPhos) under identical conditions .
Q. What analytical techniques are critical for characterizing this compound-ligated palladium complexes?
Key methods include:
- X-ray crystallography : To resolve the ligand’s coordination geometry and bond lengths.
- ³¹P NMR spectroscopy : To monitor phosphorus-metal bonding and ligand exchange dynamics.
- Mass spectrometry : To confirm the molecular weight of complexes (e.g., [(1,5-cyclooctadiene)(this compound·Pd)₂]). These techniques are essential for validating synthetic pathways and understanding catalytic behavior .
Advanced Research Questions
Q. How can researchers address discrepancies in catalytic efficiency when using this compound with heteroaromatic substrates?
Discrepancies often arise from substrate-specific steric or electronic mismatches. To resolve this:
- Substrate scope studies : Systematically vary substituents on heteroarenes (e.g., pyridines vs. thiophenes) and correlate reaction yields with Hammett parameters or steric maps.
- In situ monitoring : Use techniques like IR spectroscopy or reaction calorimetry to detect intermediate deactivation pathways.
- Ligand tuning : Synthesize this compound analogs with adjusted substituent sizes (e.g., cyclohexyl instead of adamantyl) to balance steric and electronic effects .
Q. What experimental strategies mitigate competing diarylation in ammonia monoarylation reactions catalyzed by this compound?
Competing diarylation occurs when ammonia’s nucleophilicity is insufficient to outcompete secondary coupling. Solutions include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance ammonia solubility and reaction homogeneity.
- Stoichiometric control : Use excess ammonia (≥10 equiv.) to favor monoarylation.
- Temperature modulation : Lower temperatures (e.g., 0–25°C) slow down secondary coupling kinetics. Researchers validate these approaches using gas chromatography (GC) or LC-MS to quantify mono-/diarylation product ratios .
Q. How do ligand-to-metal ratios impact the stability and activity of this compound-palladium precatalysts?
Deviations from optimal ratios (e.g., 1:1 Pd:ligand) lead to catalyst decomposition or inactive species. Methodological steps:
- Titration experiments : Vary ligand ratios (0.5–2.0 equiv.) and monitor reaction progress via TLC or UV-vis spectroscopy.
- XAS (X-ray absorption spectroscopy) : Probe palladium coordination environments under catalytic conditions.
- Computational modeling : Predict stable ligand-metal configurations using molecular dynamics simulations. Studies show that a 1:1 ratio maximizes catalytic turnover while minimizing palladium black formation .
Q. Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing this compound-ligated gold clusters?
Key steps:
- Ligand exchange under inert atmosphere : Prevents oxidation of gold clusters.
- Size-selective precipitation : Isolate clusters of defined core sizes (e.g., Au₁₁ vs. Au₂₅) using solvent mixtures.
- TEM and SAXS : Characterize cluster size distribution and morphology. Reproducibility requires strict control of reaction time, temperature, and ligand concentration .
Q. How can researchers validate the chiral induction capabilities of P-chiral this compound derivatives?
Validation involves:
- Enantioselective catalysis : Test ligands in asymmetric hydrogenation or cross-coupling reactions.
- Chiral HPLC or SFC : Measure enantiomeric excess (ee) of products.
- X-ray crystallography of metal complexes : Confirm ligand-induced chirality at the phosphorus center. Comparative studies with non-chiral analogs are critical to isolate steric vs. electronic contributions .
Q. Data Interpretation and Conflict Resolution
Q. How should researchers interpret conflicting reports on this compound’s efficacy in C-O coupling reactions?
Conflicts often stem from substrate or solvent variations. To reconcile
- Standardize reaction conditions : Use a common substrate (e.g., 4-bromotoluene) and solvent (toluene) across studies.
- Meta-analysis : Compile kinetic data (e.g., kₒbₛ values) from literature to identify trends.
- Mechanistic probes : Introduce radical scavengers or isotopic labeling to test competing pathways. Contradictions in aryl bromide vs. chloride reactivity, for example, may reflect differences in oxidative addition rates .
Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in this compound analogs?
Advanced SAR analysis employs:
- Multivariate regression : Correlate ligand substituent parameters (e.g., Tolman’s cone angles, Hammett σ) with catalytic TONs.
- Principal component analysis (PCA) : Reduce dimensionality in datasets linking structural features to activity.
- Machine learning : Train models on high-throughput screening data to predict ligand performance.
These methods help prioritize ligand modifications for targeted applications .
Properties
IUPAC Name |
bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H61O2P/c1-25(2)34-17-35(26(3)4)39(36(18-34)27(5)6)40-37(44-7)9-10-38(45-8)41(40)46(42-19-28-11-29(20-42)13-30(12-28)21-42)43-22-31-14-32(23-43)16-33(15-31)24-43/h9-10,17-18,25-33H,11-16,19-24H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGHOZQCYNKWBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H61O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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